Pravastatin Diol Lactone

説明

Pravastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and to reduce the risk of cardiovascular events, including myocardial infarction and stroke . It is used together with a proper diet to lower cholesterol and triglycerides (fat) in the blood .

Synthesis Analysis

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . A single-step fermentative method for production of the active drug pravastatin has also been developed .Molecular Structure Analysis

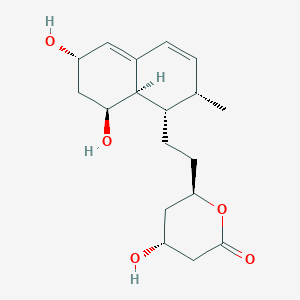

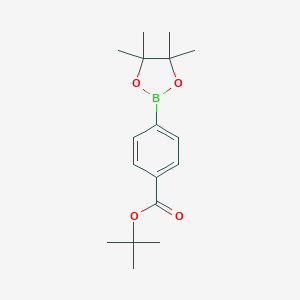

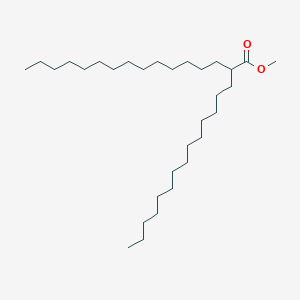

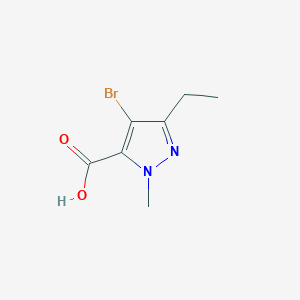

The molecular formula of Pravastatin Diol Lactone is C18H26O5 . The molecular weight is 322.4 . Pravastatin is the 6-alpha-hydroxy acid form of mevastatin .Chemical Reactions Analysis

The kinetic study of pravastatin was performed on the main decomposition process which occurs at nearly 200 °C . The reaction conditions of a system combining horse liver alcohol dehydrogenase (HLADH) with the synthetic bridged flavin cofactor were optimized for biosynthesis of lactones .Physical And Chemical Properties Analysis

Pravastatin Diol Lactone has a molecular weight of 322.4 . The structural formula of pravastatin is C23H35NaO7 and its molecular weight is 446.5gm/mol .科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Pravastatin diol lactone, a key component in pravastatin, demonstrates distinct pharmacokinetic properties. Pravastatin is known for its role as an HMG-CoA reductase inhibitor and is present in the systemic circulation primarily as an open acid form. Studies have shown that it has significant effects on serum lipids, leading to decreases in total and LDL cholesterol. For instance, a study by Pan et al. (1990) found that pravastatin treatment resulted in 21% and 26% decreases in total and LDL-cholesterol, respectively (Pan et al., 1990).

Lipophilicities and Solubilities

Pravastatin's relative lipophilicity and solubility also impact its pharmacological profile. It is highly hydrophilic compared to other similar drugs, which might contribute to its lower permeation into nonhepatic cells and selectivity regarding cholesterol synthesis inhibition (Serajuddin et al., 1991).

Hepatoselective Carrier-Mediated Uptake

Pravastatin and its lactone form exhibit a carrier-mediated, saturable, and energy-dependent uptake into rat hepatocytes. This hepatoselective uptake is a critical characteristic that differentiates pravastatin from other statins, suggesting a unique mechanism of action in targeting liver cells (Ziegler & Hummelsiep, 1993).

Interaction with Transporters

The lactone and acid forms of pravastatin show differential interaction with various transporters like P-glycoprotein, MRP2, and OATP1B1. This interplay influences their pharmacokinetic profiles and may contribute to differences in efficacy and toxicity (Chen et al., 2005).

Safety And Hazards

将来の方向性

Pravastatin is currently the primary treatment for hyperlipidemia, particularly for the treatment of high levels of low-density lipoprotein cholesterol (LDL-C), as many studies have proven benefit in a variety of populations . The development of biosynthetic methods for lactones has captured the attention of the scientific community over the years due to advantages, such as exquisite selectivity, environmental friendliness, and high catalytic efficiency .

特性

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQUPQRPRHNQZ-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pravastatin Diol Lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)